molecular formula C6H13NO B3090295 3-(Methoxymethyl)cyclobutan-1-amine CAS No. 1209654-41-0

3-(Methoxymethyl)cyclobutan-1-amine

Cat. No. B3090295
CAS RN: 1209654-41-0
M. Wt: 115.17
InChI Key: ODSCCLNDZCWOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Methoxymethyl)cyclobutan-1-amine” is a chemical compound with the molecular formula C6H13NO . It has a molecular weight of 115.18 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H13NO/c1-8-4-5-2-6(7)3-5/h5-6H,2-4,7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 115.18 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .

Scientific Research Applications

Overview

3-(Methoxymethyl)cyclobutan-1-amine is a chemical compound that finds its applications in various scientific research fields. While direct studies specifically addressing this compound's applications were not found, insights can be garnered from related research on cyclobutane derivatives and amine-functionalized materials. These studies demonstrate the importance of such compounds in environmental remediation, synthesis of natural products, and development of new materials.

Environmental Remediation

Research on similar compounds, such as sulfamethoxazole which contains N-amine groups, highlights the environmental concern of persistent organic pollutants. Techniques like adsorption, Fenton/photo-Fenton processes, and photocatalytic degradation have been explored for their removal from aqueous solutions. These methods emphasize the relevance of cyclobutane derivatives and amine-functionalized materials in developing sustainable technologies for cleaning up environmental contaminants (Prasannamedha & Kumar, 2020).

Synthesis of Natural Products

The synthesis of cyclobutane natural products through [2+2]-cycloaddition reactions showcases the structural diversity and bioactivities of cyclobutane-containing compounds. These studies provide a foundation for understanding how this compound could be used in synthesizing structurally complex and biologically active molecules, inspiring the total or biomimetic synthesis of cyclobutane natural products for pharmaceutical applications (Yang et al., 2022).

Development of New Materials

Amine-functionalized materials, like those derived from cyclobutane and similar structures, have shown significant promise in applications ranging from CO2 capture to catalysis. The incorporation of amine groups into metal–organic frameworks (MOFs), for instance, enhances their CO2 sorption capacity and separation performance, demonstrating the utility of such functionalized materials in addressing challenges in energy and environmental sectors (Lin, Kong, & Chen, 2016).

Safety and Hazards

The compound “3-(Methoxymethyl)cyclobutan-1-amine” may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

3-(methoxymethyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-4-5-2-6(7)3-5/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSCCLNDZCWOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2091327-62-5
Record name rac-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methoxymethyl)cyclobutan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(Methoxymethyl)cyclobutan-1-amine
Reactant of Route 3
3-(Methoxymethyl)cyclobutan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(Methoxymethyl)cyclobutan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(Methoxymethyl)cyclobutan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(Methoxymethyl)cyclobutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.